![molecular formula C9H9N5O2S B5505899 2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5505899.png)
2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide" typically involves multiple steps, starting from basic precursors to more complex structures. For example, derivatives of acetamide compounds can be synthesized starting from common intermediates like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, which reacts with various thiols or thiones to yield the desired products. These processes are often characterized by their use of specific reagents and conditions to facilitate the formation of the target compound (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Scientific Research Applications
Antimicrobial and Hemolytic Activities
A study on 2,5-Disubstituted 1,3,4-oxadiazole compounds, which are structurally related, highlighted their synthesis and evaluation for antimicrobial and hemolytic activities. These compounds demonstrated varying degrees of activity against selected microbial species, indicating their potential as antimicrobial agents with less toxicity, except for certain derivatives that showed higher cytotoxicity (Gul et al., 2017).
Anticancer Activity
Another research effort synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, studying their anticancer activities. Specific derivatives showed high selectivity against human lung adenocarcinoma cells, suggesting their potential as targeted anticancer therapies (Evren et al., 2019).
Optoelectronic Properties
Thiazole-based polythiophenes, including compounds with structural motifs similar to the one , were synthesized and their optoelectronic properties were evaluated. These materials exhibited promising optical band gaps and switching times, indicating their utility in optoelectronic applications (Camurlu & Guven, 2015).
Analgesic Activity
Research on acetamide derivatives, including those with tetrazole and thioacetamide groups, revealed significant analgesic properties in various nociceptive tests. These findings suggest the potential of such derivatives in developing new analgesic agents (Kaplancıklı et al., 2012).
Antimicrobial Activities of Thiazole Derivatives
A study synthesizing novel thiazoles with a pyrazole moiety and evaluating their antimicrobial activities found significant effects against a range of bacterial and fungal species. This research underscores the potential of thiazole derivatives in antimicrobial drug development (Saravanan et al., 2010).
properties
IUPAC Name |
2-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2S/c10-8(16)5-17-9-11-12-13-14(9)6-2-1-3-7(15)4-6/h1-4,15H,5H2,(H2,10,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGUCQVTNKJVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=NN=N2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.